Diltiazem N-oxide
Description
Contextualization within Diltiazem (B1670644) Metabolism and Degradation Studies
Diltiazem undergoes extensive metabolism in the body, primarily in the liver, through several biochemical pathways. hres.cahpra.ie These pathways include N-demethylation, O-demethylation, and deacetylation. nih.govdrugbank.com Diltiazem N-oxide is formed through the N-oxidation of the tertiary amine in the diltiazem molecule. mdpi.com Specifically, the metabolite deacetyl diltiazem can be further transformed into deacetyl this compound. nih.govdrugbank.com
One study involving healthy volunteers identified deacetyl this compound (M1NO) as one of six metabolites of diltiazem, which were quantified using a sensitive HPLC assay. nih.gov While N-monodesmethyl diltiazem (MA), deacetyl diltiazem (M1), and deacetyl N-monodesmethyl diltiazem (M2) were the major metabolites found in plasma, the study demonstrated the formation of the N-oxide variant. nih.gov
The degradation of diltiazem under various stress conditions, such as exposure to acid, base, oxidation, and heat, is also a significant area of study. nih.govresearchgate.net While the primary degradation pathway often involves hydrolysis to form desacetyl diltiazem, the formation of other impurities is also monitored. researchgate.netjrespharm.com For instance, photostability studies of diltiazem in aqueous solutions identified diltiazem-S-oxide as a main photoproduct, distinct from the metabolically formed N-oxide. nih.gov
| Parameter | Description | Source(s) |
| Parent Drug | Diltiazem | veeprho.com |
| Metabolic Pathways | N-demethylation, O-demethylation, Deacetylation, N-oxidation | nih.govhres.cadrugbank.com |
| Key Metabolites | N-monodesmethyl diltiazem (MA), Deacetyl diltiazem (M1), Deacetyl N-monodesmethyl diltiazem (M2), Deacetyl this compound (M1NO) | nih.gov |
| Enzymatic Action | N-oxidation of tertiary amines is carried out by Cytochrome P450 (CYP450) and/or Flavin-containing monooxygenase (FMO) enzymes. | mdpi.comhyphadiscovery.com |
| Degradation Products | Desacetyl diltiazem is a major degradation product from hydrolysis. Diltiazem-S-oxide can be formed via photodegradation. | nih.govjrespharm.com |
Significance of N-Oxide Metabolites and Impurities in Drug Development
N-oxide metabolites and impurities hold a place of considerable importance in modern drug development and medicinal chemistry. acs.orgnih.gov The formation of an N-oxide from a drug containing a tertiary amine is a major metabolic pathway. hyphadiscovery.com
The significance of these compounds stems from several key properties:
Altered Physicochemical Properties : The N-oxide group (N⁺–O⁻) is highly polar and forms strong hydrogen bonds. acs.orgnih.gov This typically increases the water solubility and decreases the membrane permeability of the parent drug, which can alter its distribution and elimination from the body. acs.orgnih.gov
Pharmacological Activity : N-oxide metabolites can be pharmacologically active, sometimes exhibiting similar or even greater activity than the parent compound. hyphadiscovery.com In other cases, they are inactive. mdpi.com For example, the N-oxide metabolite of the antidepressant mianserin (B1677119) is considered inactive. mdpi.com Because of this potential for activity, regulatory guidelines often require an assessment of their exposure. hyphadiscovery.comontosight.ai
Prodrug Potential : Some N-oxide metabolites are designed to be prodrugs. They are administered in the N-oxide form and are then reduced back to the active tertiary amine parent drug within the body. mdpi.com
Stability and Reversion : N-oxide metabolites can be unstable and revert to the parent drug in vivo. hyphadiscovery.com This conversion can affect the tissue distribution and may lead to unexpected pharmacological profiles. hyphadiscovery.com
Impurities : As impurities in a final drug product, N-oxides must be monitored and controlled to ensure the product's quality, safety, and efficacy. The development of stability-indicating analytical methods is crucial for accurately quantifying these and other degradation products. nih.gov
Historical Overview of this compound Research Trajectories
Research into diltiazem, which was approved by the FDA in 1982, and its metabolic fate has been ongoing for several decades. nih.govdrugbank.com The initial focus of cardiovascular research was on the parent drug's mechanism as a calcium channel blocker. nih.gov As analytical techniques became more sophisticated, the focus expanded to include the identification and characterization of its various metabolites.
A key study published in 1993 provided a detailed pharmacokinetic and metabolic profile of diltiazem in healthy volunteers. nih.gov This research was instrumental in identifying and quantifying several metabolites, including deacetyl this compound (M1NO), using HPLC. nih.gov This marked a significant step in understanding the complete metabolic picture of diltiazem.
Further research in the 1990s continued to explore structural variations of diltiazem to identify new compounds with significant calcium antagonist activity. researchgate.net The identification of metabolites like this compound was crucial for these efforts, as understanding metabolism is integral to designing new drug candidates with improved properties. The availability of this compound as a chemical reference standard is a result of this accumulated research, enabling its use in quality control and ongoing analytical development for diltiazem-based pharmaceuticals. aquigenbio.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-5-oxido-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-ium-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-15(25)29-20-21(16-9-11-17(28-4)12-10-16)30-19-8-6-5-7-18(19)24(27,22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYITXJQDGPHNJ-JBAPTLGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2[N+](C1=O)(CCN(C)C)[O-])C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2[N+](C1=O)(CCN(C)C)[O-])C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization of Diltiazem N Oxide
Elucidation of Synthetic Pathways for Diltiazem (B1670644) N-oxide
The synthesis of Diltiazem N-oxide can be approached through several methodologies, primarily involving the direct oxidation of the parent diltiazem molecule. Research has also explored catalytic systems to enhance the efficiency and selectivity of this transformation.
Direct N-Oxidation Methodologies for Diltiazem and its Analogues
The most straightforward method for preparing this compound is the direct oxidation of the tertiary amine group in diltiazem. This transformation is a common metabolic pathway but can also be achieved synthetically in the laboratory. nih.gov Common oxidizing agents used for the N-oxidation of tertiary amines are effective for this purpose.
One widely used reagent is meta-chloroperoxybenzoic acid (mCPBA). The reaction involves treating diltiazem with mCPBA in a suitable solvent, such as dichloromethane, which effectively converts the dimethylamino moiety into its corresponding N-oxide. acs.org Another effective method involves the use of dimethyldioxirane, prepared in acetone, which can oxidize tertiary amines to N-oxides with high yields. nih.gov Hydrogen peroxide (H₂O₂) is also a common, environmentally benign oxidant for such transformations, often used in conjunction with a catalyst. mdpi.com
The N-oxidation can also be applied to analogues of diltiazem. For instance, deacetyl diltiazem can be transformed into deacetyl this compound, indicating that the ester group at the C3 position is not a prerequisite for the N-oxidation reaction. google.com
Stereoselective Synthesis Approaches to this compound Isomers
Diltiazem is a chiral molecule, possessing a specific (2S,3S) absolute configuration which is crucial for its pharmacological activity. google.comias.ac.in The N-oxidation of the tertiary amine in diltiazem introduces a new stereocenter at the nitrogen atom, leading to the formation of two diastereomers. The development of stereoselective synthetic methods to obtain a single, specific isomer of this compound is a significant chemical challenge.
Currently, specific methods for the direct stereoselective N-oxidation of diltiazem to produce a single N-oxide isomer are not widely reported in the literature. The synthesis typically results in a mixture of diastereomers. Consequently, the separation of these isomers becomes a critical step if a single isomer is required. Techniques such as fractional crystallization can be employed to separate diastereomeric mixtures. acs.org This process relies on the different physical properties, such as solubility, of the diastereomeric salts formed with a chiral resolving agent. Another potential method is chiral chromatography, which can resolve enantiomeric and diastereomeric compounds.
Novel Catalytic Systems for N-Oxidation Reactions
To improve the efficiency and selectivity of N-oxidation reactions, various novel catalytic systems have been developed. While not all have been specifically applied to diltiazem, they represent the forefront of synthetic methodology for this type of transformation.
One significant development is the use of a recyclable trifunctional catalyst with the formula IE-PdOsW, where IE is an ion-exchanger like a layered double hydroxide (B78521) (LDH). mdpi.comnih.gov This system can facilitate a one-pot synthesis that includes an N-oxidation step using hydrogen peroxide as the terminal oxidant. mdpi.commedchemexpress.com In this process, N-methylmorpholine (NMM) is oxidized to N-methylmorpholine N-oxide (NMO) in situ, which then participates in other reaction steps. mdpi.comdaicelpharmastandards.com This demonstrates a sophisticated, integrated approach where N-oxidation is part of a larger synthetic sequence.
Other catalytic systems for the N-oxidation of tertiary amines include:
Tungstate-exchanged Mg–Al layered double hydroxides (LDH-WO₄²⁻) : This heterogeneous catalyst, in combination with aqueous H₂O₂, provides a green and efficient method for N-oxidation at room temperature.
Flavin-catalyzed systems : Inspired by biological processes, flavin analogues can catalyze the N-oxidation of tertiary amines using H₂O₂. medchemexpress.com
Ruthenium-based catalysts : Ruthenium oxide nanoparticles anchored on graphene nanoplatelets have been shown to be effective heterogeneous catalysts for the N-oxidation of various tertiary amines.
| Catalytic System | Oxidant | Key Features | Reference |
|---|---|---|---|
| IE-PdOsW on Layered Double Hydroxide (LDH) | H₂O₂ | Recyclable, trifunctional catalyst for one-pot synthesis involving N-oxidation. | mdpi.comnih.gov |
| Tungstate-exchanged Mg–Al LDH | H₂O₂ | Heterogeneous, green process, operates at room temperature. | |
| Flavin Analogues | H₂O₂ | Biomimetic, mild reaction conditions. | medchemexpress.com |
| Ruthenium Oxide Nanoparticles on Graphene | - | Heterogeneous, high catalytic activity. |
Synthesis of this compound Derivatives for Research Purposes
The synthesis of specialized derivatives, such as isotopically labeled compounds, is essential for conducting detailed mechanistic and pharmacokinetic studies.
Preparation of Labeled this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic research. wdh.ac.id The preparation of labeled this compound would typically involve the synthesis of an isotopically labeled diltiazem precursor, followed by N-oxidation.
Deuterium-labeled analogues of diltiazem and its metabolites are available and serve as internal standards for mass spectrometry-based quantification. ualberta.ca For example, N-Desmethyl Diltiazem-d4 and Diltiazem-d6 are used in bioanalytical research. ualberta.ca The synthesis of these compounds often involves using a deuterated reagent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), during the synthetic route to introduce deuterium (B1214612) atoms at specific positions. medchemexpress.com Once the labeled diltiazem is synthesized, it can be converted to the corresponding labeled this compound using standard oxidation methods.
Similarly, Carbon-14 (¹⁴C) labeled diltiazem has been used in studies to trace the disposition of the drug in volunteers. The synthesis of ¹⁴C-labeled diltiazem would involve incorporating a ¹⁴C-containing building block early in the synthetic pathway. Subsequent N-oxidation would yield ¹⁴C-labeled this compound.
| Labeled Compound | Isotope | Application | Reference |
|---|---|---|---|
| N-Desmethyl Diltiazem-d4 | ²H (Deuterium) | Internal standard for bioanalytical research. | ualberta.ca |
| Diltiazem-d6 | ²H (Deuterium) | Tracer for pharmacokinetic studies. | |
| ¹⁴C-Diltiazem | ¹⁴C (Carbon-14) | Used in drug disposition studies. |
Precursors and Intermediate Compounds in this compound Synthesis
The immediate precursor for the synthesis of this compound is diltiazem itself. ualberta.ca Therefore, the synthesis of diltiazem is a critical prerequisite. The industrial synthesis of diltiazem is a multi-step process that relies on the stereoselective construction of the 1,5-benzothiazepine (B1259763) core.
Key intermediates in the synthesis of diltiazem include:
Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate : This chiral epoxide is a crucial building block. Its synthesis often involves asymmetric epoxidation or dynamic kinetic resolution.
d-cis-3-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one : This intermediate is formed by the ring-opening of the glycidate with 2-aminothiophenol (B119425) followed by cyclization. google.com
(+)-(2S, 3S)-2-(4-methoxyphenyl)-3-acetoxy-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-acetic acid (A1) : An acidic metabolite that highlights the structural complexity of related compounds.
(2R,3S)-(−)-Ethyl-2,3-dihydroxy-3-(4-methoxyphenyl)propionate : A chiral diol that serves as a precursor to the benzothiazepine (B8601423) ring system in some synthetic routes. mdpi.comnih.gov
The final step to produce diltiazem typically involves the N-alkylation of the benzothiazepine nitrogen with a 2-(dimethylamino)ethyl group, followed by acetylation of the hydroxyl group at C3. mdpi.com From the final diltiazem product, this compound is then synthesized via direct oxidation.
Optimization of this compound Synthetic Yields and Purity
While specific studies focusing exclusively on the optimization of this compound synthesis are not extensively detailed in publicly available literature, the principles of yield and purity optimization can be inferred from research on Diltiazem and its other metabolites. mdpi.comthieme-connect.comijcea.org The primary goals of optimization are to maximize the conversion of the starting material into the desired product while minimizing the formation of impurities, thereby simplifying purification and ensuring high-quality analytical standards.
Purity Assessment
The purity of this compound and related metabolites is predominantly determined using High-Performance Liquid Chromatography (HPLC). nih.govderpharmachemica.com Various stability-indicating HPLC methods have been developed to separate Diltiazem from its potential impurities and degradation products, including sulfoxides and deacetylated forms. nih.gov These methods are validated for linearity, precision, and accuracy, ensuring reliable quantification. derpharmachemica.comresearchgate.net The sensitivity of these methods is critical, with limits of quantification reported to be as low as 0.15–0.45 µg/mL for Diltiazem and its primary metabolite, desacetyl Diltiazem. derpharmachemica.comresearchgate.net The development of gradient HPLC methods allows for the simultaneous determination of the parent drug and multiple metabolites in a single run. nih.gov
Yield Optimization
Maximizing the synthetic yield involves the systematic adjustment of reaction parameters. For related benzothiazepine syntheses, optimization strategies have included modifying reaction temperatures, carefully selecting solvents and catalysts, and controlling the stoichiometry of reagents. In the synthesis of a key Diltiazem intermediate, for example, process development efforts focused on the epoxidation step, where changing the N-protecting group on the substrate improved the diastereoselectivity and increased the yield from 40% to 64%. mdpi.com Another biocatalytic approach to a Diltiazem intermediate achieved a 42% yield with 95.42% assay purity after optimizing reaction conditions like pH, temperature, and substrate concentration. ijcea.org
Purification is a critical step that directly impacts the final yield and purity. In the synthesis of N,N-didesmethyldiltiazem, a related metabolite, the crude product was purified by flash column chromatography on silica (B1680970) gel, affording the final product in a high yield of 96% for that specific step. thieme-connect.com The choice of purification method—be it crystallization, filtration, or chromatography—is essential for isolating the target compound from unreacted starting materials and side products. mdpi.comthieme-connect.com
Metabolic and Biotransformation Pathways Involving Diltiazem N Oxide
Enzymatic Formation of Diltiazem (B1670644) N-oxide
The generation of Diltiazem N-oxide from its parent compound is an oxidative process mediated by specific enzyme systems within the body, primarily in the liver.
The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of drugs, including diltiazem. wikipedia.org While the primary role of CYP isoforms in diltiazem metabolism is N-demethylation and O-demethylation, their involvement in N-oxidation is also considered. nih.govdrugbank.com
Studies have firmly established that CYP3A4 is the principal isoenzyme responsible for the N-demethylation of diltiazem. nih.govhres.cahres.ca The process of amine oxidation by CYP enzymes can lead to the formation of N-oxides. washington.edu For some drugs, N-oxide formation is catalyzed by specific CYP isoforms; for instance, clozapine's conversion to its N-oxide is partly handled by CYP3A4 and CYP1A2. taylorandfrancis.com Although direct evidence identifying a specific CYP isoform that catalyzes the N-oxidation of diltiazem is not definitively established, the potential for CYP involvement exists. The formation of metabolic intermediate complexes between diltiazem metabolites and the heme iron of CYP3A4 following oxidative reactions suggests a direct interaction at the amine group, which is a prerequisite for N-oxidation. nih.govwashington.edu
Flavin-Containing Monooxygenases (FMOs) are a key family of enzymes involved in the Phase I metabolism of xenobiotics containing a soft nucleophile, such as the nitrogen atom in diltiazem's tertiary amine structure. mdpi.complos.org A primary function of FMOs is the N-oxidation of tertiary amines to produce the corresponding N-oxide metabolite. mdpi.comaneskey.com
In adult humans, FMO3 is the most abundant isoform in the liver and is known to catalyze the N-oxygenation of a wide range of tertiary amine-containing drugs. wikipedia.orgbenthamscience.com Given that diltiazem is a tertiary amine, it is a theoretical substrate for FMO-catalyzed N-oxidation. FMOs and CYPs can have complementary roles, and in some cases, FMO3 can catalyze similar reactions to CYP3A4. aneskey.com While direct experimental studies confirming the specific role and contribution of FMO isoforms to the formation of this compound are limited, the established substrate specificity of the FMO enzyme family strongly suggests its participation in this metabolic pathway. mdpi.complos.org For example, the N-oxidation of other tertiary amines like N,N-dimethylamphetamine has been shown to be predominantly mediated by FMO1. nih.gov
Role of Flavin-Containing Monooxygenases (FMOs) in this compound Biogenesis
This compound as a Metabolite of Diltiazem and its Desacetylated Forms
This compound itself is a potential metabolite, but the more prominently reported N-oxide metabolite in literature is derived from its deacetylated form.
The formation of Desacetyl this compound is a two-step metabolic process.
Deacetylation of Diltiazem : The first step involves the hydrolysis of the acetyl group from the parent diltiazem molecule. This reaction is catalyzed by esterase enzymes, resulting in the formation of Desacetyl Diltiazem (also known as M1). nih.govdrugbank.com
N-Oxidation of Desacetyl Diltiazem : The resulting Desacetyl Diltiazem, which still contains the tertiary amine group, subsequently undergoes N-oxidation. This second step, catalyzed by either CYP or FMO enzymes, adds an oxygen atom to the nitrogen, forming Desacetyl this compound. nih.govdrugbank.com
Desacetyl this compound has been identified as a human metabolite of diltiazem. researchgate.net In pharmacokinetic studies, the relative abundance of diltiazem metabolites has been quantified. Following oral administration of diltiazem, Desacetyl this compound was detected in plasma, with its average maximum concentration reaching approximately 13% of the mean maximum concentration of the parent diltiazem. researchgate.net
Specific kinetic parameters for the formation of this compound or Desacetyl this compound in in vitro systems like human liver microsomes are not extensively reported in publicly available literature. While kinetic data for other diltiazem metabolic pathways, such as N-demethylation, have been determined, similar detailed analyses for N-oxidation are lacking. For example, the rate of diltiazem N-demethylation in human liver microsomes has been shown to vary significantly between individuals, ranging from 0.33 to 3.31 nmol/mg of protein/min. nih.govalljournals.cn The absence of such data for N-oxide formation limits a full quantitative comparison of the different metabolic pathways in vitro.
Data Tables
Table 1: Key Enzymes in Diltiazem Metabolism
| Metabolic Pathway | Primary Enzyme(s) Involved | Resulting Metabolite(s) |
|---|---|---|
| N-demethylation | Cytochrome P450 3A4 (CYP3A4) nih.govhres.cahres.ca | N-monodesmethyl Diltiazem |
| O-demethylation | Cytochrome P450 2D6 (CYP2D6) nih.gov | O-desmethyl Diltiazem |
| Deacetylation | Esterases nih.govhres.ca | Desacetyl Diltiazem |
Table 2: Relative Plasma Concentrations of Diltiazem Metabolites
| Metabolite | Average Maximum Plasma Concentration (as % of parent Diltiazem) |
|---|---|
| Desacetyl Diltiazem | 10% researchgate.net |
| N-monodesmethyl Diltiazem | 26% researchgate.net |
| Desacetyl N-monodesmethyl Diltiazem | 15% researchgate.net |
Further Biotransformation of this compound
Subsequent Metabolic Fates of this compound
Following its formation, this compound can undergo further metabolic conversions. One identified pathway involves the transformation of deacetyl diltiazem into deacetyl this compound. nih.govdrugbank.com This suggests that deacetylation can precede N-oxidation in the metabolic cascade of diltiazem.
The metabolism of tertiary amine drugs, such as diltiazem, can proceed through two primary routes: N-dealkylation, catalyzed by cytochrome P450 (CYP) enzymes, and N-oxidation, mediated by flavin-containing monooxygenase (FMO). mdpi.com While N-oxidation leads to the formation of N-oxide products, these metabolites can subsequently be subjected to further biotransformation, including dealkylation. researchgate.net Research indicates that N-oxides are not necessarily terminal metabolites and can serve as substrates for other metabolic reactions. researchgate.net
The major metabolic pathways for diltiazem include N-demethylation, O-demethylation, and deacetylation. hres.cahres.ca The primary enzyme responsible for N-demethylation is CYP3A4. drugbank.comhres.caresearchgate.net Deacetylation is carried out by esterases found in plasma and tissues. hres.cahres.ca O-demethylation is attributed to the activity of CYP2D6. nih.govdrugbank.com The resulting metabolites can then undergo conjugation reactions, such as sulfation and glucuronidation. nih.govhres.cahres.ca
The major circulating metabolites of diltiazem found in plasma are N-monodesmethyl diltiazem, deacetyl diltiazem, and deacetyl N-monodesmethyl diltiazem, all of which exhibit pharmacological activity. nih.gov Deacetyl diltiazem, for instance, retains approximately 25-50% of the coronary vasodilatory potency of the parent compound. nih.govhres.cahres.ca
Table 1: Key Metabolic Pathways of Diltiazem and its Metabolites
| Metabolic Reaction | Primary Enzyme(s)/Process | Resulting Metabolite(s) |
| N-demethylation | CYP3A4 drugbank.comhres.caresearchgate.net | N-monodesmethyl diltiazem nih.gov |
| O-demethylation | CYP2D6 nih.govdrugbank.com | O-desmethyl diltiazem nih.govdrugbank.com |
| Deacetylation | Plasma and tissue esterases hres.cahres.ca | Deacetyl diltiazem nih.gov |
| N-oxidation | Flavin-containing monooxygenase (FMO) mdpi.com | This compound |
| Further Biotransformation of Deacetyl Diltiazem | - | Deacetyl this compound, Deacetyl O-desmethyl diltiazem nih.govdrugbank.com |
| Further Biotransformation of N-monodesmethyl diltiazem | - | N,O-didesmethyl diltiazem nih.govdrugbank.com |
| Further Biotransformation of Deacetyl N-monodesmethyl diltiazem | - | Deacetyl N,O-didesmethyl diltiazem nih.govdrugbank.com |
| Conjugation | Sulfation and Glucuronidation nih.govhres.cahres.ca | Conjugated metabolites |
Potential for Reductive Biotransformation
The biotransformation of N-oxide metabolites is not limited to further oxidative reactions. A significant pathway for some N-oxides is their reduction back to the parent tertiary amine. researchgate.net This reductive metabolism can occur in various tissues and is not restricted to microsomal enzymes. researchgate.net Studies with other tertiary amine N-oxides, such as imipramine-N-oxide, have demonstrated that reduction can happen in extra-microsomal compartments of the liver. researchgate.net
Research on other compounds has shown that the reduction of N-oxides can be a significant metabolic route. researchgate.net While specific studies focusing solely on the reductive biotransformation of this compound are not extensively detailed in the provided search results, the general principle of N-oxide reduction is an established metabolic pathway for xenobiotics containing a tertiary amine functional group. researchgate.net
Advanced Analytical Methodologies for Diltiazem N Oxide Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating Diltiazem (B1670644) N-oxide from its parent compound and other related substances. The choice of method depends on the analytical objective, be it quantification, impurity profiling, or enantiomeric purity assessment.
High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for the analysis of Diltiazem and its related substances, including Diltiazem N-oxide. researchgate.net The development of a stability-indicating HPLC method is crucial to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, such as oxides. nih.gov
Method development typically involves a reversed-phase (RP) approach, utilizing a C18 or similar non-polar stationary phase. The mobile phase is often a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). scielo.brrsc.org The selection of chromatographic parameters is optimized to achieve sufficient resolution between Diltiazem, this compound, and other metabolites or impurities like Desacetyl diltiazem. jrespharm.comnih.gov For instance, one method successfully separated Diltiazem from its impurities (including the N-oxide) on a C18 column with a mobile phase of sodium acetate (B1210297) buffer, acetonitrile, and methanol, using UV detection at 240 nm. jrespharm.com Another study reported the separation of Diltiazem and six of its metabolites using a method with a limit of quantification of 5 ng/ml for each compound. nih.gov
Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. rsc.orgscielo.br Linearity is typically established over a concentration range relevant to the expected levels of the N-oxide. ijpsdronline.comresearchgate.net The limits of detection (LOD) and quantification (LOQ) are also determined to ensure the method's sensitivity. ijpsdronline.comajbasweb.com Forced degradation studies, involving exposure of Diltiazem to oxidative, acidic, basic, and photolytic conditions, are essential to demonstrate the method's specificity and stability-indicating capabilities. nih.govnih.gov Under oxidative stress (e.g., using H₂O₂), Diltiazem sulfoxide (B87167) is often a major degradation product, and the HPLC method must be able to resolve it from the N-oxide and the parent drug. nih.gov
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C18 (300 × 3.9 mm, 5 µm) jrespharm.com | Purospher Star® C18 (150 x 4.6 mm, 5 µm) scielo.br | Hiber® RP-18 (250-4.6) researchgate.net |
| Mobile Phase | Sodium Acetate Buffer (pH 6.2) : Acetonitrile : Methanol (46:29:25 v/v) jrespharm.com | 0.05% TFA (aq) : 0.05% TFA (MeOH) (44:56, v/v) scielo.br | Acetonitrile : Water (85:15 v/v, pH 2.6) researchgate.net |
| Flow Rate | 1.5 mL/min jrespharm.com | 1.0 mL/min scielo.br | 1.0 mL/min researchgate.net |
| Detection (UV) | 240 nm jrespharm.com | Not specified, DAD used scielo.br | 230 nm researchgate.net |
| Column Temp. | 45°C jrespharm.com | 25°C to 35°C (robustness test) scielo.br | Ambient researchgate.net |
| Key Application | Separation from impurities including 1-oxide. jrespharm.com | Stability-indicating assay for degradation products. scielo.br | Simultaneous determination with other drugs. researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These characteristics make it particularly suitable for complex analytical tasks such as metabolic profiling. UHPLC systems, often coupled with high-resolution mass spectrometry (HRMS), are used to establish high-throughput quantitative and qualitative workflows for analyzing metabolites from in-vitro incubations. tandfonline.commdpi.com In such studies, this compound can be identified and quantified alongside other metabolites. tandfonline.com The enhanced separation efficiency of UHPLC is critical for resolving closely related isomers and ensuring accurate metabolite identification.
Direct analysis of N-oxides, including this compound, by Gas Chromatography (GC) is generally not feasible. mdma.ch This is due to the inherent chemical properties of the N-oxide functional group: it is highly polar and thermally labile. mdma.choup.com When subjected to the high temperatures of a GC injection port, N-oxides tend to decompose, often reverting to the parent tertiary amine. mdma.chkoreascience.kr This thermal instability prevents the intact molecule from being vaporized and carried through the GC column, leading to inaccurate quantification or complete inability to detect the compound. oup.comkoreascience.kr
To analyze such compounds by GC, a chemical derivatization step is often required to convert the N-oxide into a more volatile and thermally stable derivative. mdma.ch An alternative approach involves the reduction of the N-oxide back to the parent amine before GC analysis, though this requires prior separation from any pre-existing parent amine in the sample. mdma.ch For some N-oxides, thermal rearrangement to a more stable, volatile compound can occur, which can then be analyzed by GC. mdma.ch However, for routine analysis of this compound, liquid chromatography-based methods are overwhelmingly preferred due to these GC-related challenges.
Diltiazem is a chiral molecule, marketed as the dextrorotatory cis-isomer, (+)-Diltiazem. nih.gov Metabolism, including N-oxidation, occurs on this specific enantiomer. Consequently, this compound is also a chiral compound. Assessing the enantiomeric purity is crucial, as different enantiomers can have different pharmacological and toxicological profiles. Chiral chromatography is the definitive method for separating enantiomers. While specific methods for the enantiomeric separation of this compound are not widely detailed, the principles are based on those used for the parent drug. Chiral HPLC methods for Diltiazem typically employ chiral stationary phases (CSPs) that can stereoselectively interact with the enantiomers, allowing for their separation and individual quantification. These interactions can be based on the formation of transient diastereomeric complexes. The development of such a method for this compound would be essential for detailed stereoselective metabolism studies.
Gas Chromatography (GC) Considerations for N-oxide Volatility and Thermal Stability
Spectroscopic Elucidation and Structural Characterization
Spectroscopic methods are indispensable for the unequivocal identification and structural confirmation of this compound, working in concert with chromatographic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of molecules. orientjchem.org Both ¹H and ¹³C NMR are used to confirm the identity of this compound by providing detailed information about the chemical environment of each proton and carbon atom in the structure. rsc.org
The formation of an N-oxide from a tertiary amine, such as the dimethylamino group in Diltiazem, results in characteristic changes in the NMR spectrum. In the ¹H NMR spectrum, the protons on the carbons adjacent to the newly formed N-oxide group (the N-methyl and N-methylene protons) are expected to shift downfield (to a higher ppm value) compared to the parent compound. This is due to the deshielding effect of the electronegative oxygen atom. rsc.org Similarly, in the ¹³C NMR spectrum, the signals for the carbons directly bonded to the nitrogen atom will also experience a downfield shift upon N-oxidation. rsc.org
For example, studies on various pyridine (B92270) N-oxides show that protons and carbons near the N-oxide function are shifted to higher chemical shifts. rsc.org In the structural characterization of Diltiazem salts, strong downfield shifts of the N-methyl group signals in solid-state NMR were a clear indicator of protonation at the amine nitrogen, a related electronic effect to N-oxidation. rsc.org By comparing the NMR spectra of a suspected this compound sample with that of the Diltiazem reference standard and analyzing these characteristic shifts, the structure can be unequivocally confirmed. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further be used to establish the connectivity between protons and carbons, providing definitive proof of the N-oxide structure. orientjchem.org
| Nucleus | Expected Change upon N-Oxidation | Rationale |
|---|---|---|
| ¹H (N-CH₃ and N-CH₂ protons) | Downfield shift (to higher ppm) | The electronegative oxygen atom in the N-oxide group withdraws electron density, deshielding the nearby protons. rsc.org |
| ¹³C (N-CH₃ and N-CH₂ carbons) | Downfield shift (to higher ppm) | The carbons attached to the nitrogen are deshielded due to the inductive effect of the N-oxide group. rsc.org |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of metabolites like this compound. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of the metabolite and its fragments. This capability is crucial for distinguishing between isobaric species—molecules with the same nominal mass but different elemental formulas.
In the analysis of this compound, HRMS can confirm the addition of an oxygen atom to the diltiazem molecule. The fragmentation pattern observed in the mass spectrum provides further structural information. A characteristic neutral loss of an OH radical is often indicative of an N-oxide or N-hydroxyl group. researchgate.net The high mass accuracy of HRMS ensures that the assignments of fragment ions are unambiguous, facilitating a confident identification of the metabolite. researchgate.net For instance, in studies of similar N-oxide compounds, HRMS has been used to support proposed fragmentation pathways by ensuring that the measured mass of product ions is within a narrow tolerance (e.g., ± 5 mDa) of the theoretical mass. researchgate.net
Research has shown that the fragmentation of N-oxides can be complex and influenced by the specific chemical structure. While some N-oxides exhibit a primary fragmentation through the loss of an oxygen atom, others may show different primary fragmentation pathways, especially when other functional groups are present. Therefore, detailed fragmentation analysis using HRMS is essential for the definitive characterization of this compound.
Table 1: Representative HRMS Data for N-oxide Metabolite Analysis
| Precursor Ion (m/z) | Accurate Mass | Proposed Formula | Key Fragment Ions (m/z) | Fragmentation Pathway |
|---|---|---|---|---|
| [M+H]⁺ | Specific to this compound | C₂₂H₂₇N₂O₅S⁺ | e.g., [M+H - OH]⁺ | Neutral loss of hydroxyl radical |
Note: The exact m/z values would be determined experimentally.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.org While not typically used for quantification in complex mixtures, it is highly valuable for the structural confirmation of isolated metabolites like this compound. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of bonds, at specific frequencies that are characteristic of the type of bond and its chemical environment. libretexts.org
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-oxide group, in addition to the functional groups present in the parent diltiazem molecule. The N-O stretching vibration typically appears in the region of 950-970 cm⁻¹. Other key functional groups in diltiazem that can be identified by IR spectroscopy include the ester carbonyl (C=O) group, aromatic rings (C=C stretching), and C-O and C-N bonds. wikipedia.org Comparing the IR spectrum of this compound with that of diltiazem would reveal the presence of the new N-O bond and potentially shifts in the absorption frequencies of neighboring functional groups.
Table 2: Typical IR Absorption Frequencies for Diltiazem and its N-oxide
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Expected in Diltiazem | Expected in this compound |
|---|---|---|---|---|
| N-oxide | N-O stretch | ~950-970 | No | Yes |
| Ester Carbonyl | C=O stretch | ~1740 | Yes | Yes |
| Amide Carbonyl | C=O stretch | ~1680 | Yes | Yes |
| Aromatic | C=C stretch | ~1600, 1450-1500 | Yes | Yes |
| Ether | C-O stretch | ~1250 | Yes | Yes |
Note: The exact wavenumbers can vary based on the molecular structure and sample state.
UV-Visible Spectrophotometry for Quantification in Research Studies
UV-Visible spectrophotometry is a widely used, simple, and cost-effective technique for the quantification of compounds in various samples, including pharmaceutical formulations. ptfarm.plresearchgate.netej-eng.org The method relies on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. amazonaws.com For diltiazem and its metabolites, the presence of chromophoric groups, such as the aromatic ring, allows for their detection and quantification using this technique.
In research studies, UV-Visible spectrophotometry can be employed to determine the concentration of this compound, provided a pure standard is available for calibration. Diltiazem hydrochloride, for instance, exhibits a maximum absorption wavelength (λmax) at approximately 237 nm. researchgate.net The λmax for this compound may be slightly different due to the electronic effects of the N-oxide group.
The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Linearity, accuracy, and precision are key validation parameters for a UV-spectrophotometric method. ptfarm.pl For diltiazem, linear correlations between absorbance and concentration have been demonstrated in various studies, with high accuracy (mean recovery around 100%) and precision (RSD about 1%). ptfarm.pl
Table 3: Performance Characteristics of a UV-Spectrophotometric Method for Diltiazem Quantification
| Parameter | Typical Value for Diltiazem Analysis |
|---|---|
| Wavelength (λmax) | ~237 nm |
| Linearity Range | e.g., 3.0 – 8.0 µg/mL ptfarm.pl |
| Correlation Coefficient (r) | >0.999 ptfarm.pl |
| Mean Recovery | ~100% ptfarm.pl |
Note: These values are for diltiazem and would need to be established specifically for this compound.
Hyphenated Analytical Techniques
Hyphenated techniques, which combine two or more analytical methods, offer enhanced selectivity and sensitivity, making them ideal for the analysis of complex samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique in drug metabolism studies due to its high sensitivity and selectivity. researchgate.netmdpi.com It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly suited for the trace analysis of metabolites like this compound in complex biological matrices such as plasma or microsomal incubations. nih.gov
In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, which resolves this compound from the parent drug and other metabolites. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The use of tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM) allows for highly specific and sensitive quantification. researchgate.net In MRM, a specific precursor ion (e.g., the protonated molecule of this compound) is selected and fragmented, and a specific product ion is monitored. This process significantly reduces background noise and enhances the signal-to-noise ratio.
LC-MS/MS is also invaluable for metabolite identification. High-resolution LC-MS/MS can provide accurate mass measurements of both the parent and fragment ions, aiding in the elucidation of the metabolite's structure. xenotech.com Studies on diltiazem have successfully used LC-MS/MS to identify various metabolites formed in human liver microsomes. xenotech.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Thermostable Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, but its application is generally limited to volatile and thermally stable compounds. gcms.cz Since many drug metabolites, including this compound, are not sufficiently volatile or may degrade at the high temperatures used in GC, a derivatization step is often necessary. researchgate.netmdpi.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. fu-berlin.de
For this compound, derivatization could involve silylation to convert polar functional groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. nih.gov The resulting derivative can then be analyzed by GC-MS. The gas chromatograph separates the derivatized compounds, which are then detected and identified by the mass spectrometer. The mass spectra obtained from GC-MS provide a fragmentation pattern that serves as a molecular fingerprint, aiding in structural confirmation. While effective, the need for derivatization adds complexity to the analytical procedure and is a potential source of variability.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation based on the size, shape, and charge of an ion. copernicus.orgresearchgate.net This technique is particularly useful for differentiating between isomeric compounds, which have the same mass but different structures. nih.govnih.gov
In IMS-MS, ions are separated in the gas phase based on their mobility through a drift tube under the influence of an electric field. The resulting separation is dependent on the ion's collision cross-section (CCS), which is a measure of its rotational average projected area. Isomers with different three-dimensional structures will have different CCS values and can therefore be separated by ion mobility.
This capability is highly relevant for the analysis of this compound, as oxidation of diltiazem could potentially occur at different nitrogen atoms, leading to the formation of structural isomers. IMS-MS could potentially resolve these isomers, which would be challenging to separate by chromatography alone. The combination of ion mobility separation with mass spectrometry provides a powerful tool for the unambiguous identification of isomeric metabolites. copernicus.org
Table 4: Mentioned Compounds
| Compound Name |
|---|
| Diltiazem |
| This compound |
| Diltiazem hydrochloride |
| Desacetyldiltiazem |
| 2,3-dehydrodesacetyldiltiazem |
| Nordiltiazem |
| Di-nordiltiazem |
| Nifedipine |
| Verapamil |
| Trimethylamine N-oxide |
| Ketoprofen |
| Morphine |
| Benzoylecgonine |
| Phenobarbital |
| Cotinine-N-oxide |
| Nicotine-N'-oxide |
| Clozapine |
| Norclozapine |
| Tamoxifen-N-oxide |
| N,N'-Dialkylaminoethanols |
| Alkyl diethanolamines |
| Triethanolamine |
| Nitrogen mustards |
| N,N-dialkylaminoethyl-2-chlorides |
| Indolone-N-oxide |
| Pyrazine N-oxides |
| Hydroxypyridine N-oxides |
| Quinoline N-oxides |
| Isoprene epoxydiols (IEPOX) |
| Geranylgeranyl |
| S-Geranylgeranyl-l-glutathione |
| Glutathione |
| Acetic acid |
| Acetone |
| Lactate |
| Pyruvate |
| Malic acid |
| Glucose |
| Palmitate |
| Perfluorotributylamine |
| Nitrous oxide |
| Carbon dioxide |
| Nitrogen |
| Oxygen |
| Helium |
| Hydrogen |
| Pyridine |
| Chloroform |
| Methanol |
| Acetonitrile |
| Water |
| Formic acid |
| Hydrochloric acid |
| Sulfuric acid |
| Phosphoric acid |
| Sodium metavanadate |
| Potassium phosphate (B84403) |
| Sodium bicarbonate |
| Triethylamine |
| Hydroxylamine |
| Ferric salt |
| N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Trimethylchlorosilane (TMS) |
| Hexamethyldisilazane (HMDS) |
| N-trifluoroacetyl imidazole |
| Trifluoro-ethanoic anhydride |
| Pentafluorobenzyl bromide (PFBBr) |
| Pentafluorobenzyl-hydroxylamine hydrochloride (PFBHA) |
| N, N-dimethylformamide dimethylacetal |
| Methyl tert-butyl ether |
| para-Fluorococaine |
| Cocaine |
| Mexiletine |
| Oxycardil |
| Mexicord |
| Tildiem |
| LY335979 |
Degradation Pathways and Stability Research of Diltiazem N Oxide
Identification and Characterization of Diltiazem (B1670644) N-oxide Degradation Products
Since the searched literature does not describe the degradation of Diltiazem N-oxide, there is no information available on the identification and structural characterization of its potential degradants.
There is no available data on the structural elucidation of degradation products originating from this compound.
The structural elucidation has instead been performed on this compound itself, in its capacity as a degradation product of Diltiazem. Following its isolation from stressed samples of Diltiazem, its structure as Diltiazem-S-oxide was confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). nih.gov These analytical methods are essential for identifying unknown impurities that arise during stability testing. researchgate.net
Kinetics of this compound Degradation
Detailed research focusing specifically on the degradation pathways and reaction kinetics of this compound is not extensively covered in the available scientific literature. While numerous studies have investigated the degradation kinetics of the parent compound, Diltiazem, which primarily undergoes hydrolysis to form desacetyldiltiazem, specific kinetic data, degradation rate constants, and the pH-rate profile for this compound have not been prominently established. researchgate.netresearchgate.netmu-varna.bg The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents, but quantitative kinetic studies remain a subject for further investigation.
This compound as a Process or Degradation Impurity of Diltiazem
This compound is recognized as a significant impurity associated with Diltiazem. clearsynth.comdaicelpharmastandards.com It is classified as an oxidative degradation product. oup.com Its formation can occur during the manufacturing process (as a process impurity) or during storage (as a degradation impurity) through the oxidation of the tertiary amine group in the Diltiazem molecule. clearsynth.comoup.com
In addition to the primary N-oxide, a related substance, Deacetyl this compound, is also identified as an impurity. veeprho.comsynzeal.com This compound results from the deacetylation of this compound or the N-oxidation of deacetyl diltiazem, a major metabolite of Diltiazem. veeprho.comnih.gov The presence and control of these impurities are mandated by regulatory agencies to ensure the quality, safety, and efficacy of the final pharmaceutical product. researchgate.net
Impurity Profiling Methodologies in Diltiazem Related Substance Analysis
The identification and quantification of this compound and other related substances in Diltiazem drug substance and formulations are primarily achieved through stability-indicating analytical methods. irjet.net High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose. irjet.netdntb.gov.ua
Methodologies for impurity profiling are developed to separate the main active pharmaceutical ingredient (API) from all potential impurities, including process-related impurities and degradation products. researchgate.net To ensure a method is "stability-indicating," forced degradation studies are performed. These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. researchgate.netnih.gov The analytical method must then demonstrate the ability to resolve all these newly formed peaks from the Diltiazem peak. nih.gov
Several validated HPLC methods have been reported for the analysis of Diltiazem and its related substances. researchgate.netnih.govresearchgate.net These methods often utilize reverse-phase chromatography with C8 or C18 columns and are coupled with UV detection. researchgate.netnih.gov For the structural elucidation of unknown impurities, HPLC is often coupled with mass spectrometry (HPLC-MS). researchgate.netorientjchem.org
Table 1: Examples of HPLC Conditions for Diltiazem Impurity Profiling
| Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|
| Hypersil BDS C18 (150 x 4.6 mm, 5.0 µm) | Gradient of 0.2% Triethylamine (TEA) and Acetonitrile (B52724) (ACN) | 1.0 mL/min | 240 nm | nih.gov |
| Zorbax RX C8 (150 x 4.6 mm, 5 µm) | Mobile Phase A: 0.05 M sodium dihydrogen phosphate (B84403) buffer (pH 3.0) and methanol (B129727) (800:200 v/v). Mobile Phase B: Acetonitrile. | 1.0 mL/min | 240 nm | researchgate.netresearchgate.net |
| Monolithic RP-18 | Acetate (B1210297) buffer and acetonitrile (650:350 v/v) | 1.0 mL/min | Not Specified | derpharmachemica.com |
Artifact Formation during Analytical Procedures
An important consideration in impurity profiling is the potential for the analytical method itself to generate impurities, known as artifacts. These are not present in the original sample but are formed due to the conditions of the analysis, such as high temperatures or reactive solvents.
Research has shown that degradation products of Diltiazem can form as artifacts during analysis. researchgate.net For instance, when analyzing samples containing Diltiazem using Gas Chromatography (GC), the high temperature of the injection port can cause degradation. researchgate.netresearchgate.net Specifically, the use of methanol as an injection solvent for samples containing sodium bicarbonate has been shown to cause the formation of desacetyldiltiazem as an analytical artifact. researchgate.netresearchgate.net While this study did not explicitly report the formation of this compound, it highlights the potential for thermal degradation and interaction with solvents to create impurities during GC analysis.
Furthermore, the formation of N-oxides from pharmaceuticals containing tertiary amine groups, such as Diltiazem, is a known transformation pathway under specific oxidative conditions. oup.com Studies on wastewater treatment have demonstrated that ozonation, a powerful oxidation process, readily converts tertiary amine-containing drugs into their corresponding N-oxides. acs.orgnih.gov This suggests that analytical or sample preparation procedures involving strong oxidizing agents could potentially lead to the artifactual formation of this compound, which would not have been present in the original material.
Pharmacological and Biochemical Investigations of Diltiazem N Oxide
In Vitro Evaluation of Biological Activity
Assessment of Calcium Channel Modulatory Activity
Diltiazem (B1670644) N-oxide is a known metabolite of the calcium channel blocker diltiazem. nih.gov While diltiazem itself is a potent inhibitor of calcium influx through L-type calcium channels, leading to vasodilation and antihypertensive effects, the direct calcium channel modulatory activity of its N-oxide metabolite has been investigated to a lesser extent. drugbank.comhpra.ienih.gov
One study that synthesized and characterized several diltiazem metabolites, including diltiazem N-oxide, evaluated their calcium antagonistic activities. nih.gov However, the study explicitly excluded this compound from the functional assay on hamster aorta preparations, so its direct effect on calcium channels in that model was not reported. nih.gov In contrast, another study investigating the hepatoprotective effects of diltiazem isomers found that the vasoactive d-cis diltiazem exhibited a dose-dependent inhibition of microsomal lipid peroxidation, an effect not observed with the l-cis isomer. ualberta.ca This suggests that the biological activity of diltiazem and its derivatives can be stereospecific. ualberta.ca While this study did not directly assess this compound, it highlights the importance of stereochemistry in the pharmacological effects of diltiazem-related compounds.
Receptor Binding Profiling and Ligand-Binding Studies
Ligand-binding assays are crucial for determining the interaction of a compound with specific receptors. bioanalysis-zone.com For diltiazem and its metabolites, these studies have focused on their interaction with the calcium channel and the allosteric modulation of other binding sites.
A key study examined the ability of diltiazem and its major metabolites to inhibit the binding of [3H]diltiazem and to enhance the binding of [3H]nitrendipine to rat cerebral cortex membranes. nih.gov While this compound was synthesized for this study, it was not included in the binding assays. nih.govnih.gov The study did, however, establish a correlation between the inhibition of [3H]diltiazem binding and the enhancement of [3H]nitrendipine binding for other metabolites, linking receptor interaction with a functional effect on the calcium channel. nih.gov
Another metabolite, N-desmethyl diltiazem, has been shown to bind to isolated rat cerebral cortex homogenates with an IC50 of 323 nM. caymanchem.com This indicates that metabolites of diltiazem can retain significant affinity for receptor sites. The binding profile of this compound itself remains to be thoroughly characterized in similar assays.
The table below summarizes the reported binding affinities for diltiazem and some of its metabolites, highlighting the absence of data for this compound in these specific studies.
| Compound | pIC50 ([3H]diltiazem binding) | Maximal Enhancement of [3H]nitrendipine binding (%) |
| Diltiazem | 6.87 | 73 |
| Desacetyl-diltiazem (M1) | 6.72 | 50 |
| N-desmethyl-diltiazem (MA) | 6.49 | 9.7 |
| N-desmethyl, desacetyl-diltiazem (M2) | 6.03 | 11 |
| O-desmethyl, desacetyl-diltiazem (M4) | 5.51 | 12 |
| N-desmethyl, O-desmethyl, desacetyl-diltiazem (M6) | 5.33 | 52 |
| This compound | Not Reported | Not Reported |
Data from Schoemaker et al., 1987. nih.gov
Enzyme Interaction Studies (e.g., inhibition or induction of metabolic enzymes)
Diltiazem is extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4. medsafe.govt.nzresearchgate.nethres.ca Diltiazem and its metabolites are also known to be inhibitors of these enzymes, leading to potential drug-drug interactions. medsafe.govt.nznih.govmedcentral.com
The formation of this compound is a metabolic pathway for diltiazem. nih.gov Specifically, CYP3A4 is primarily responsible for the formation of the N-oxide and N-desmethyl metabolites of diltiazem. drugs.com Studies have shown that diltiazem and its N-demethylated metabolites are potent competitive inhibitors of CYP3A4. nih.gov For instance, N-desmethyl diltiazem and N,N-didesmethyl diltiazem were found to be 11 and 200 times, respectively, more potent inhibitors of CYP3A4 than the parent drug, diltiazem. nih.gov
While the inhibitory activity of this compound on CYP enzymes has not been as extensively studied as the N-demethylated metabolites, the potential for its involvement in drug interactions exists. The accumulation of diltiazem metabolites during prolonged therapy can lead to decreased elimination of the parent drug, suggesting that metabolites contribute to CYP inhibition. nih.gov Given that this compound is a product of CYP3A4 metabolism, it is plausible that it could also interact with this enzyme.
The table below presents the inhibitory constants (IC50 and Ki) of diltiazem and its N-demethylated metabolites against CYP3A4 activity.
| Compound | IC50 against Testosterone 6β-hydroxylation (µM) | Ki (µM) |
| Diltiazem | 120 | ~60 |
| N-desmethyl diltiazem | 11 | ~2 |
| N,N-didesmethyl diltiazem | 0.6 | ~0.1 |
| This compound | Not Reported | Not Reported |
Data from Sutton et al., 1997 nih.gov and Pinto et al., 2005. nih.gov
Comparative Pharmacological Activity with Parent Diltiazem and Other Metabolites
Impact of N-Oxidation on Structure-Activity Relationships
The process of N-oxidation, where a tertiary amine is converted to an N-oxide, can significantly alter the physicochemical and pharmacological properties of a molecule. mdpi.com This metabolic transformation generally increases polarity and can lead to a reduction or loss of pharmacological activity compared to the parent drug. mdpi.com
In the case of diltiazem, a potent calcium channel blocker, its metabolites exhibit varying degrees of pharmacological activity. hpra.ie For example, desacetyl diltiazem retains about 25-50% of the coronary vasodilator potency of the parent compound. medsafe.govt.nz N-monodesmethyl diltiazem is also pharmacologically active. drugbank.com
A study that synthesized and evaluated the Ca2+ antagonistic activity of several diltiazem metabolites provided insights into their structure-activity relationships. nih.gov Although this compound was synthesized, its Ca2+ antagonistic activity was not reported in this study. nih.gov However, the study did establish a clear order of potency for other metabolites, demonstrating that modifications to the diltiazem structure, such as demethylation and deacetylation, significantly impact its activity. nih.gov The introduction of a polar N-oxide group would be expected to further influence the molecule's ability to interact with the calcium channel binding site. Generally, N-oxidation of tertiary alkylamino moieties leads to metabolites with attenuated or lost pharmacological activity. mdpi.com
Assessment of Stereoisomeric Activity Differences (if applicable for N-oxide)
Diltiazem possesses two chiral centers, resulting in four possible stereoisomers. The pharmacologically active form is the (+)-(2S,3S)-isomer, which exhibits potent coronary vasodilating activity. google.com This highlights the stereospecificity of its interaction with the L-type calcium channel.
The stereoisomeric configuration of diltiazem is crucial for its biological activity. An in vitro study comparing the vasoactive d-cis diltiazem with its non-vasoactive stereoisomer, l-cis diltiazem, found that only the d-cis isomer demonstrated a dose-dependent inhibition of microsomal lipid peroxidation. ualberta.ca This suggests that the protective effects of diltiazem against oxidative stress are also stereospecific. ualberta.ca
This compound, as a metabolite of the active (+)-(2S,3S)-diltiazem, would be expected to retain this specific stereochemistry, being (2S-cis)-3-(Acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one. pharmaceresearch.comsynthinkchemicals.com While direct comparative studies on the pharmacological activity of different stereoisomers of this compound are not available, it is reasonable to infer that any biological activity it possesses would likely be dependent on its stereochemical conformation, similar to the parent compound and its other metabolites. The impact of N-oxidation on the activity of each stereoisomer remains an area for further investigation.
Investigations on this compound Remain Largely Undocumented in Preclinical Studies
Despite extensive research into the metabolism and pharmacological effects of the calcium channel blocker diltiazem, a thorough review of publicly available scientific literature reveals a significant lack of data specifically concerning its potential metabolite, this compound. In vivo preclinical studies detailing the pharmacokinetic profile and mechanistic biological effects of this compound in non-human models are not documented in the current body of scientific research.
Diltiazem is known to undergo extensive metabolism in various species, including rats, dogs, and humans, leading to the formation of several metabolites. The primary metabolic pathways identified are deacetylation, N-demethylation, and O-demethylation. While a number of these metabolites, such as deacetyl diltiazem (M1), N-monodesmethyl diltiazem (MA), and deacetyl N-monodesmethyl diltiazem (M2), have been studied for their pharmacokinetic properties and pharmacological activities, this compound does not appear to be a significant or commonly reported metabolite in these investigations.
The available literature does, however, make mention of deacetyl this compound (M1NO) , a related but structurally distinct compound. Studies in humans have detected deacetyl this compound in plasma, with one report indicating its average maximum concentration to be approximately 13% of that of the parent diltiazem. This suggests that the N-oxidation pathway does occur, but following deacetylation of the parent compound.
Searches for preclinical data on this compound itself have not yielded any specific studies. Consequently, there is no available information to construct pharmacokinetic profiles or to evaluate its in vivo biological effects in animal models. The scientific community has, to date, focused on other metabolic products of diltiazem.
This absence of data precludes any detailed discussion on the in vivo behavior of this compound. Therefore, tables detailing its pharmacokinetic parameters or its mechanistic biological effects in preclinical models cannot be generated. Further research would be required to determine if this compound is formed in vivo in any species and, if so, to elucidate its pharmacological and biochemical properties.
Future Research Directions and Translational Perspectives for Diltiazem N Oxide
Development of Next-Generation Analytical Platforms
The accurate detection and characterization of drug metabolites are crucial for understanding pharmacokinetics and metabolism. For Diltiazem (B1670644) N-oxide, future research will necessitate the development and application of ultra-sensitive analytical platforms.
Current methods for analyzing diltiazem and its metabolites often rely on High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). researchgate.net While effective, these methods may lack the sensitivity required to detect and quantify low-abundance metabolites like Diltiazem N-oxide in complex biological matrices.
Next-generation platforms, particularly advanced mass spectrometry (MS) systems, are poised to overcome these limitations. Liquid chromatography-mass spectrometry (LC-MS) is essential for detecting and characterizing metabolites. sciex.com Systems such as the ZenoTOF 8600 offer improved sensitivity for identifying metabolites at very low levels. sciex.com This enhanced sensitivity is critical for both MS1 (full scan) and MS/MS (fragmentation) analyses, enabling more confident structural assignment. sciex.com For instance, in studies of similar phase I metabolites, newer systems have demonstrated significantly higher signal responses compared to previous generations of technology, allowing for the identification of unique fragments that confirm the metabolite's structure. sciex.com
Future work should focus on validating such advanced methods specifically for this compound, establishing standardized protocols for its quantification in research and quality control settings. aquigenbio.comclearsynth.com
| Analytical Platform | Application for this compound Analysis | Key Advantages | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of diltiazem and its metabolites. | Well-established, robust, and widely available for pharmaceutical analysis. | researchgate.net |
| High-Performance Thin-Layer Chromatography (HPTLC) | Analysis of diltiazem in bulk drug and pharmaceutical forms. | Simple, rapid, and precise for quantification. | researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Crucial for the detection, identification, and structural characterization of metabolites. | High sensitivity and specificity, enabling confident structure assignment. | sciex.com |
| ZenoTOF MS Systems | Ultra-sensitive detection of low-level phase I metabolites. | Improved signal intensity at both MS1 and MS/MS levels for more confident identification. | sciex.com |
Advanced Computational Chemistry and Molecular Modeling for this compound
Computational approaches offer powerful, predictive insights into the behavior of molecules, reducing reliance on time-consuming and expensive laboratory experiments.
In Silico Prediction of Metabolic and Degradation Pathways
In silico tools are increasingly used to predict the metabolic fate of drug compounds from their 2D structures. simulations-plus.com These models can predict various physicochemical properties and pharmacokinetic parameters, including interactions with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. simulations-plus.comnih.gov
For diltiazem, computational models predict that it is metabolized by several major CYP isoforms, including CYP2C9, 2C19, 2D6, and primarily CYP3A4. simulations-plus.com The predicted sites of metabolism include N-demethylation, O-demethylation, and oxidation. simulations-plus.comnih.gov Specifically, N-oxidation is a recognized metabolic pathway for diltiazem and other drugs containing tertiary amine moieties. nih.govmdpi.com Computational software like Meteor can simulate human metabolic profiles, and while they may generate unconfirmed positive predictions, they have successfully predicted toxic pathways that were missed by conventional lab assays. researchgate.net
Future research could refine these in silico models to more accurately predict the rate and extent of this compound formation relative to other metabolic pathways. This would involve training models on larger datasets of human-specific metabolites and leveraging software that can predict sites of glucuronidation and other phase II reactions, providing a more complete metabolic map. mdpi.com
| Computational Tool/Model | Function | Relevance to this compound | Reference |
| GastroPlus™ PBPK Simulations | Predicts physicochemical properties and CYP pharmacokinetic parameters to estimate bioavailability. | Can predict the fraction of diltiazem metabolized by various CYP isoforms, informing the pathways leading to N-oxide formation. | simulations-plus.com |
| SMARTCyp | Predicts the site of metabolism (SOM) by major CYP enzymes based on 2D structure. | Can identify the specific atoms on the diltiazem molecule most susceptible to oxidative metabolism, including N-oxidation. | nih.gov |
| Meteor | Predicts human-specific drug metabolites from chemical structure. | Can be used to predict the formation of this compound and other human-specific metabolites to support safety assessments. | researchgate.net |
| XenoSite | Predicts phase I metabolic reactions (e.g., oxygenation, dehydrogenation). | Can predict that the tetrahydroisoquinoline ring of related structures is susceptible to oxidation. | mdpi.com |
Molecular Dynamics Simulations of N-Oxide Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations can provide atomic-level detail on how a molecule like this compound interacts with its environment, such as water molecules, cell membranes, or protein binding sites. nih.govrsc.org
While specific MD studies on this compound are not yet prevalent, research on similar molecules provides a roadmap. For example, MD simulations have been used to study the hydration structure and surface activity of trimethylamine-N-oxide (TMAO), another important N-oxide compound, revealing how it interacts with water and stabilizes proteins. nih.govrsc.org Similarly, simulations have been employed to investigate the interactions between polymers and metal oxide surfaces, which is crucial for understanding the properties of composite materials. scielo.br
Future MD research on this compound could investigate:
How the N-oxide group alters the molecule's solubility and membrane permeability compared to the parent drug.
The specific non-covalent interactions (e.g., electrostatic, hydrogen bonding) between this compound and the active sites of metabolizing enzymes or target proteins. nih.gov
The conformational changes induced in proteins upon binding of the N-oxide metabolite.
These simulations would provide a mechanistic understanding of the metabolite's biological activity and fate.
Exploring the Role of this compound in Drug-Drug Interactions (from a mechanistic perspective, not clinical outcomes)
Diltiazem is a known inhibitor of the CYP3A4 enzyme, a key pathway for the metabolism of many drugs. medsafe.govt.nznih.gov This inhibition can lead to significant drug-drug interactions (DDIs). The formation of this compound is mechanistically linked to this system. In vitro data for other drugs, like mirtazapine, indicate that CYP3A4 is primarily responsible for the formation of N-oxide metabolites. drugs.com
Given that diltiazem itself is both a substrate and an inhibitor of CYP3A4, its metabolism is complex. nih.gov The formation of this compound is part of this metabolic process. From a mechanistic standpoint, future research should explore several questions:
Competitive Inhibition: Does this compound itself act as an inhibitor of CYP3A4 or other CYP enzymes? While the parent drug is a known inhibitor, the activity of its metabolites is often different. mdpi.com
Metabolic Intermediate Complex (MIC) Formation: Diltiazem is known to inhibit CYP3A4 through the formation of a metabolic intermediate complex, which is a more potent mechanism than simple competitive inhibition. nih.gov It is critical to investigate whether the pathway leading to this compound contributes to, or is separate from, this MIC formation.
By elucidating the specific enzymatic interactions of this compound, researchers can build more accurate models of diltiazem's complex DDI profile, moving beyond the parent drug alone.
Potential for this compound as a Chemical Probe or Reference Standard
This compound is commercially available as a high-quality reference standard. aquigenbio.comsynthinkchemicals.com In this capacity, it serves several essential functions in pharmaceutical research and development:
Analytical Method Development and Validation: The pure compound is necessary to develop and validate analytical methods (e.g., HPLC, LC-MS) designed to detect and quantify diltiazem and its impurities or metabolites in drug products and biological samples. aquigenbio.comclearsynth.com
Quality Control (QC): It is used in QC applications to ensure the identity, purity, and quality of diltiazem active pharmaceutical ingredients (APIs) and finished products. aquigenbio.com
Regulatory Submissions: Characterized reference standards are crucial for regulatory filings, such as Abbreviated New Drug Applications (ANDA), to demonstrate product quality and consistency. aquigenbio.comclearsynth.com
As a chemical probe, this compound could be used in research to investigate the activity of specific drug-metabolizing enzymes, particularly flavin-containing monooxygenases (FMOs) and CYPs involved in N-oxidation. researchgate.net By studying its formation, researchers can probe the function and inhibition of these important enzyme systems.
| Application | Description | Significance | Reference |
| Reference Standard | A high-purity chemical substance used for analytical purposes. | Essential for method development, validation, and quality control in the pharmaceutical industry. | aquigenbio.comsynthinkchemicals.com |
| Impurity Standard | Used to identify and quantify this compound as a potential impurity in diltiazem drug products. | Ensures compliance with regulatory guidelines on drug purity. | pharmaffiliates.comclearsynth.com |
| Chemical Probe | A molecule used to study biological systems, such as enzyme activity. | Could be used to investigate the function and inhibition of enzymes responsible for N-oxidation. | researchgate.net |
Environmental Fate and Ecotoxicological Considerations
The increasing consumption of pharmaceuticals has led to their widespread detection in aquatic environments, including rivers, lakes, and even seawater. researchgate.netacs.orgmdpi.com These biologically active molecules are often not completely removed by conventional wastewater treatment plants and can have adverse effects on non-target organisms. acs.orgmdpi.com
The environmental fate of diltiazem has been studied, with research showing it can undergo photodegradation in aqueous solutions to form products like diltiazem-S-oxide. nih.govresearchgate.net However, the specific environmental persistence, transformation, and ecotoxicity of this compound are poorly understood.
Future research in this area is critical and should address:
Persistence and Degradation: Investigating the stability of this compound in various environmental compartments (water, sediment) and its susceptibility to biodegradation and photodegradation.
Ecotoxicity: Performing studies on representative aquatic organisms (e.g., algae, daphnia, fish) to determine the potential for this compound to cause harm. nih.gov The biological activity of pharmaceuticals makes them a potential threat to aquatic life. mdpi.comnih.gov
Bioaccumulation: Assessing the potential for this compound to accumulate in the tissues of aquatic organisms, which could lead to wider ecosystem effects.
Understanding the environmental profile of this compound is essential for a complete assessment of the impact of diltiazem use and for developing strategies to mitigate potential ecological risks. nih.gov
Q & A
Q. What methods are recommended for characterizing the purity and structure of Diltiazem N-oxide in synthetic chemistry research?
To ensure structural and purity validation, researchers should combine spectroscopic techniques (e.g., NMR, IR) with chromatographic methods. For novel compounds, provide full characterization data, including molecular weight (430.52 g/mol), SMILES notation, and InChIKey (VMYITXJQDGPHNJ-JBAPTLGWSA-N) . For purity, use HPLC with UV detection at 238 nm, ensuring linearity (R² >0.99) and robustness across parameters like flow rate (±0.1 mL/min) and column temperature (±2°C) . Report data in alignment with journal guidelines to avoid redundancy between text and tables .
Q. How can researchers optimize the formulation of this compound using factorial design?
A three-factor, two-level factorial design is effective for pilot-scale optimization. Variables include polymer coating percentage (e.g., hydroxypropyl methylcellulose E15 at 16.66% and 33.33%) and mixing parameters. Analyze results via Pareto charts to identify significant terms (e.g., pilot mix I=24.9%, II=16.6%, III=16.6%) and validate with dissolution testing (USP apparatus 1, 100 rpm, 37°C) . Ensure reproducibility by adhering to strict experimental protocols, such as fluidized bed coating and non-pareil seed preparation .
Q. What HPLC parameters are critical for profiling impurities in this compound?
Key parameters include:
- Column : C18 with gradient elution (e.g., acetonitrile-phosphate buffer).
- Detection : UV at 238 nm.
- Linearity range : 0.3%–150% of impurity tolerance limits.
- Robustness : Test flow rate (±0.2 mL/min), wavelength (±3 nm), and mobile phase composition (±5% organic). Validate using a stability-indicating method to resolve degradants and unknown impurities .
Q. How do dissolution media variations affect this compound release kinetics?
Use a power law equation () to model release from carrageenan matrices. The exponent (estimated via logarithmic linearization) indicates diffusion mechanisms. For example, suggests Fickian diffusion, while indicates Case II transport. Test media with varying pH and ionic strength to simulate physiological conditions .
Q. What are key considerations for ensuring reproducibility in synthesizing this compound derivatives?
- Documentation : Provide detailed synthetic protocols (e.g., reaction time, temperature, purification steps).
- Characterization : Include NMR, HPLC, and mass spectrometry data for novel compounds.
- Purity criteria : Specify residual solvent limits (e.g., DMF <10 ppm) and use alternative solvents where possible .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in dissolution data across experimental conditions?
Apply analysis of variance (ANOVA) with post-hoc Tukey tests to compare release rates under varying conditions (e.g., pH, agitation). Use Pareto charts to prioritize significant factors (e.g., pilot mix ratios) and eliminate non-significant variables. For nonlinear data, employ model simplification techniques validated via goodness-of-fit metrics (e.g., AIC, R² adjusted) .
Q. How does SAR fingerprinting assess the mutagenic potential of aromatic N-oxides like this compound?
SAR fingerprinting involves hierarchical substructure searches (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) to correlate structural motifs with mutagenicity. Use proprietary and public datasets to validate alerts, downgrading general N-oxide alerts but retaining subclasses with strong evidence (e.g., quindioxin). Integrate results into expert-rule-based models like Leadscope for predictive accuracy .
Q. How should researchers design experiments to evaluate Diltiazem’s cardiac effects in post-myocardial infarction models?
Stratify subjects by left ventricular ejection fraction (LVEF) to account for differential outcomes. Use randomized controlled trials (RCTs) with endpoints like mortality and congestive heart failure incidence. For preclinical models, incorporate echocardiography to monitor LV dysfunction and validate findings against clinical data (e.g., MDPIT trial results) .
Q. What methodologies validate stability-indicating analytical methods for this compound?
- Forced degradation : Expose samples to heat, light, and hydrolytic conditions.
- Specificity : Resolve degradants from parent compounds (e.g., deacetyl this compound).
- Robustness : Test variations in column temperature (±5°C) and mobile phase composition. Validate linearity (R² >0.995) and precision (%RSD <2.0) per ICH Q2(R1) guidelines .
Q. What computational tools predict DNA-reactive mutagenicity in N-oxide compounds?
Use (Q)SAR models like Derek Nexus or Leadscope, which incorporate structural alerts for aromatic N-oxides. Validate predictions with Ames test data and proprietary mutagenicity databases. For this compound, focus on subclasses with confirmed alerts (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) and exclude non-mutagenic analogs via SAR fingerprinting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
